1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

Catalog No.
S2827457
CAS No.
304877-56-3
M.F
C30H34N2O
M. Wt
438.615
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-in...

CAS Number

304877-56-3

Product Name

1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

IUPAC Name

1-(cyclohexylamino)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol

Molecular Formula

C30H34N2O

Molecular Weight

438.615

InChI

InChI=1S/C30H34N2O/c1-22-17-18-28-27(19-22)29(23-11-5-2-6-12-23)30(24-13-7-3-8-14-24)32(28)21-26(33)20-31-25-15-9-4-10-16-25/h2-3,5-8,11-14,17-19,25-26,31,33H,4,9-10,15-16,20-21H2,1H3

InChI Key

RCUPCYLSLFLHBU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC5CCCCC5)O

solubility

not available

1-(Cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol is an organic compound characterized by its complex structure, which includes a cyclohexylamino group and a diphenyl-indole moiety. The molecular formula for this compound is C31H36N2OC_{31}H_{36}N_{2}O, indicating a substantial molecular weight and the presence of multiple functional groups. The indole structure contributes to its potential biological activities, making it of interest in medicinal chemistry.

  • Potential skin irritation: The cyclohexylamine group may cause skin irritation upon contact.
  • Potential eye irritation: Similar to skin, the amine group could irritate the eyes.
  • Unknown toxicity: The overall toxicity of the compound is unknown and should be treated with caution.

The chemical reactivity of 1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol can be analyzed through various organic reactions, including:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Acid-Base Reactions: The hydroxyl group can act as a weak acid or base, participating in proton transfer reactions.
  • Oxidation: The compound may undergo oxidation under certain conditions, particularly affecting the indole ring or the alcohol group.

These reactions are crucial for understanding its synthetic pathways and potential transformations in biological systems.

Research indicates that compounds with similar structures to 1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol exhibit various biological activities, including:

  • Antidepressant Effects: Some indole derivatives are known for their antidepressant properties due to their interaction with serotonin receptors.
  • Anticancer Activity: Compounds featuring diphenyl and indole structures have shown promise in inhibiting tumor growth and modulating cell signaling pathways.
  • Neuroprotective Properties: Certain derivatives are investigated for their potential to protect neuronal cells from damage.

These activities suggest that this compound may also possess significant therapeutic potential.

The synthesis of 1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol can be achieved through several methods:

  • Amine Coupling Reaction: This method involves the reaction of cyclohexylamine with an appropriate indole derivative under controlled conditions.
  • Reduction Reactions: Starting from ketones or aldehydes that contain the indole structure, reduction can yield the desired alcohol form.
  • Multi-step Synthesis: Employing various organic transformations, including alkylation and cyclization, to construct the complex structure.

Each method has its advantages and challenges regarding yield, purity, and scalability.

The applications of 1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol extend into several fields:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or anticancer agents.
  • Research Tool: Useful in studying receptor interactions and signaling pathways in cellular models.
  • Chemical Probes: Potentially used to explore biological mechanisms due to its unique structural features.

These applications highlight the importance of this compound in both academic research and practical medicinal chemistry.

Interaction studies of 1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol focus on its binding affinity to various biological targets:

  • Serotonin Receptors: Investigating how this compound interacts with serotonin receptors could elucidate its antidepressant potential.
  • Enzyme Inhibition: Studies may include assessing its ability to inhibit specific enzymes involved in cancer metabolism.
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells can provide insights into its bioavailability and efficacy.

These studies are crucial for determining the therapeutic viability of the compound.

Several compounds share structural similarities with 1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
5-MethylindoleIndole baseAntidepressantSimpler structure than the target compound
2-MethylindoleIndole base with methyl groupAnticancerLess steric hindrance
5-DiphenylindoleIndole with two phenyl groupsNeuroprotectiveIncreased lipophilicity
1-(Cyclopentylamino)-3-(2,3-dimethylindol)Similar amine structureUnknownDifferent cyclic amine

The uniqueness of 1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol lies in its combination of a cyclohexyl group with a complex diphenyl indole structure, potentially leading to distinct pharmacological properties compared to its analogs.

XLogP3

6.3

Dates

Last modified: 08-17-2023

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